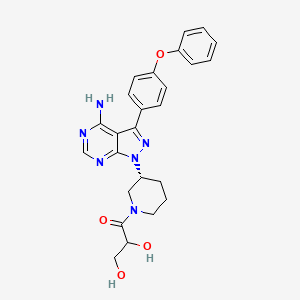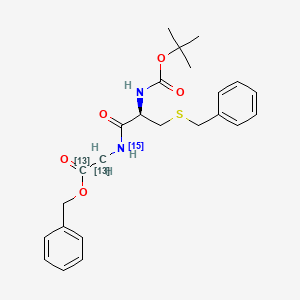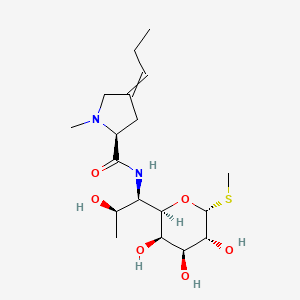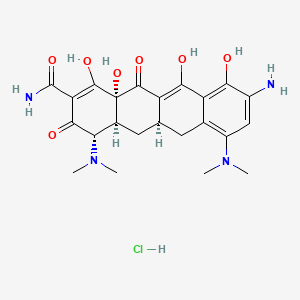
Ibrutinib metabolite M37
Übersicht
Beschreibung
Ibrutinib metabolite M37, also known as PCI-45227, is a major metabolite of Ibrutinib . Ibrutinib is an orally administered tyrosine kinase inhibitor (TKI) targeting Bruton’s tyrosine kinase (BTK) that has transformed the treatment for cancers driven by B-cell proliferation .
Synthesis Analysis
Ibrutinib is metabolized via three major pathways: hydroxylation of the phenyl (M35), opening of the piperidine (M25 and M34), and epoxidation of the ethylene on the acryloyl moiety with further hydrolysis to dihydrodiol (PCI-45227, and M37) . The metabolism of ibrutinib through this glutathione cycle was confirmed in cultured human renal proximal tubule cells .
Chemical Reactions Analysis
Ibrutinib is mainly metabolized to dihydrodiol-ibrutinib (DHI) by CYP3A4 and to a lesser extent by CYP2D6 . In addition to CYP3A4-mediated metabolism, glutathione conjugation can be observed .
Wissenschaftliche Forschungsanwendungen
Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib
Ibrutinib (IBR) is an oral anticancer medication that irreversibly inhibits Bruton tyrosine kinase (BTK). Due to its pharmacokinetic variability and potential adverse effects, precision dosing is crucial for safe and effective use. A high-throughput clinical laboratory methodology has been developed using liquid chromatography–mass spectrometry (LC-MS/MS) to simultaneously analyze IBR and its active metabolite, Dihydrodiol Ibrutinib (DIB), in human plasma . This method enables therapeutic drug monitoring (TDM) and supports pharmacokinetics-based precision pharmacotherapy with IBR.
Population Pharmacokinetics of Ibrutinib and Dihydrodiol Ibrutinib
Population pharmacokinetic models have been developed to describe the concentrations of both IBR and DIB in patients treated with ibrutinib. These models quantify inter- and intra-individual variability, evaluate covariates, and explore the relationship between exposure to ibrutinib and treatment response. Ultra-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) was used to assess drug concentrations .
Ibrutinib Pharmacokinetics in Healthy Adults
In a study involving healthy adults, population pharmacokinetics of ibrutinib were explored. Ibrutinib, an antineoplastic agent, reduces B-cell proliferation by inhibiting BTK. Understanding its pharmacokinetics helps optimize dosing and treatment strategies .
Safety and Hazards
Ibrutinib has unexplained nephrotoxicity and high metabolite concentrations are also found in kidneys of Cyp3a knockout mice . Among 713 signals of disproportionate reporting (SDRs), 36 potential safety signals emerged in ibrutinib-treated patients, mainly ischemic heart diseases, pericarditis, uveitis, retinal disorders, and fractures .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dihydrodiol Ibrutinib, also known as Dihydrodiol-Ibrutinib, Ibrutinib metabolite M37, or PCI-45227, is a dihydrodiol active metabolite of Ibrutinib . The primary target of Dihydrodiol Ibrutinib is Bruton’s tyrosine kinase (BTK) . BTK is a protein that plays a crucial role in the B-cell receptor signaling pathway . This pathway is essential for B-cell development, differentiation, and signaling .
Mode of Action
Dihydrodiol Ibrutinib inhibits BTK by forming a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial in disrupting cell growth . It’s important to note that dihydrodiol ibrutinib has inhibitory activity towards btk approximately 15 times lower than that of ibrutinib .
Biochemical Pathways
The inhibition of BTK by Dihydrodiol Ibrutinib disrupts the B-cell receptor signaling pathway . This disruption can affect various downstream effects, including the reduction of malignant B-cell proliferation .
Pharmacokinetics
The primary route of Ibrutinib metabolism is through Cytochrome-P450 (CYP). Ibrutinib is mainly metabolized to Dihydrodiol-Ibrutinib by CYP3A4 and to a lesser extent by CYP2D6 . The pharmacokinetic model developed for Ibrutinib and its Dihydrodiol metabolite showed that Ibrutinib is either metabolized into Dihydrodiol-Ibrutinib or excreted through other elimination routes .
Action Environment
The action, efficacy, and stability of Dihydrodiol Ibrutinib can be influenced by various environmental factors. For instance, the presence of other medications that inhibit CYP3A4 can affect the metabolism of Ibrutinib to Dihydrodiol-Ibrutinib . Furthermore, genetic variants such as the cytochrome P450 3A4*22 variant can significantly affect Ibrutinib exposure .
Eigenschaften
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPMPRXJGMTKQ-DIAVIDTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrutinib metabolite M37 | |
CAS RN |
1654820-87-7 | |
| Record name | Ibrutinib metabolite M37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654820877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCI-45227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29446230GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is PCI-45227 and how does it relate to Ibrutinib?
A: PCI-45227, also known as Dihydrodiol Ibrutinib or Ibrutinib metabolite M37, is the major pharmacologically active metabolite of the anticancer drug Ibrutinib. It forms through the epoxidation of the ethylene on the acryloyl moiety of Ibrutinib followed by hydrolysis. []
Q2: Does PCI-45227 share the same target as Ibrutinib?
A: While both Ibrutinib and PCI-45227 target Bruton's tyrosine kinase (BTK), PCI-45227 exhibits a 10-fold lower inhibitory activity compared to the parent drug. []
Q3: How does the formation of PCI-45227 affect the oral bioavailability of Ibrutinib?
A: Ibrutinib undergoes extensive first-pass metabolism by CYP3A enzymes, primarily in the liver and intestines. [] This metabolism contributes to the low oral bioavailability of Ibrutinib, which is estimated to be less than 4% on average. [] PCI-45227 is a major product of this metabolic pathway.
Q4: Could inhibiting CYP3A activity impact the pharmacokinetics of Ibrutinib and PCI-45227?
A: Yes, studies in mice have shown that inhibiting CYP3A activity can significantly increase the plasma AUC of Ibrutinib, suggesting that this strategy could potentially improve its bioavailability. [] Since PCI-45227 is formed through CYP3A metabolism, its levels would likely be affected as well.
Q5: Can co-administering Ibrutinib with CYP3A inhibitors affect its efficacy?
A: Co-administration of Ibrutinib with strong CYP3A inhibitors like voriconazole and moderate inhibitors like erythromycin has been shown to increase Ibrutinib exposure. [] This highlights the importance of considering dose adjustments when using Ibrutinib alongside CYP3A inhibitors to manage potential toxicity risks.
Q6: Is there a way to estimate Ibrutinib exposure more accurately than trough concentration?
A: Yes, as Ibrutinib exhibits limited accumulation in plasma, monitoring its therapeutic effect relies on the area under the curve of concentration vs. time (AUCIBRU) rather than trough concentration (Cmin,ss). [] Limited sampling strategies using three samples within the pre-dose and 4-hour post-dose period have shown good accuracy in estimating Ibrutinib exposure. []
Q7: Does including PCI-45227 concentration data improve the estimation of Ibrutinib exposure?
A: Studies have shown that including dihydrodiol-ibrutinib metabolite concentrations did not improve the predictive performance for AUCIBRU. []
Q8: Does PCI-45227 penetrate the central nervous system (CNS)?
A: Yes, research indicates that PCI-45227 can penetrate the blood-brain barrier and reach the CNS. [] Studies in patients with primary central nervous system lymphoma (PCNSL) found detectable levels of PCI-45227 in their cerebrospinal fluid (CSF). []
Q9: Are there any analytical methods available to quantify Ibrutinib and PCI-45227 simultaneously?
A: Yes, researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of Ibrutinib and PCI-45227 in various biological matrices like human plasma and rat plasma. [, ] These methods are valuable for pharmacokinetic studies and therapeutic drug monitoring.
Q10: Is there any specific information available on the molecular formula, weight, or spectroscopic data of PCI-45227?
A10: While the provided research papers don't delve into the detailed structural characterization of PCI-45227, it's important to note that this information is crucial for a comprehensive understanding of the molecule. Further research and dedicated studies are needed to elucidate these specific details.
Q11: How is PCI-45227 eliminated from the body?
A: While the research provided doesn't offer specific details on PCI-45227's elimination pathway, studies on Ibrutinib reveal that it's primarily eliminated through fecal excretion, with minimal urinary excretion. [] Further investigations are needed to determine if PCI-45227 follows a similar elimination route.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)
![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)


